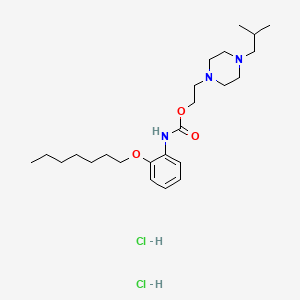
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylpropyl)-1-piperazinyl)ethyl ester, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylpropyl)-1-piperazinyl)ethyl ester, dihydrochloride is a complex organic compound It belongs to the class of carbamic acids, which are derivatives of carbamic acid (H2NCOOH)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylpropyl)-1-piperazinyl)ethyl ester, dihydrochloride typically involves multiple steps:
Formation of the Heptyloxyphenyl Intermediate: This step involves the reaction of heptyl alcohol with phenol in the presence of an acid catalyst to form the heptyloxyphenyl intermediate.
Formation of the Piperazinyl Ethyl Ester: This step involves the reaction of 1-methylpropyl piperazine with ethyl chloroformate to form the piperazinyl ethyl ester intermediate.
Coupling Reaction: The final step involves the coupling of the heptyloxyphenyl intermediate with the piperazinyl ethyl ester intermediate in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the heptyloxy group.
Reduction: Reduction reactions can occur at the ester or piperazinyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
Oxidation: Oxidation of the heptyloxy group can lead to the formation of heptanoic acid derivatives.
Reduction: Reduction of the ester group can lead to the formation of alcohol derivatives.
Substitution: Substitution reactions can lead to various substituted phenyl derivatives.
科学研究应用
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylpropyl)-1-piperazinyl)ethyl ester, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylpropyl)-1-piperazinyl)ethyl ester, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The heptyloxyphenyl group and the piperazinyl ethyl ester group play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Carbamic acid, phenyl-, methyl ester: Similar in structure but lacks the heptyloxy and piperazinyl groups.
Carbamic acid, methyl-, o-cumenyl ester: Similar in structure but has different substituents on the phenyl ring.
Carbamic acid, methyl ester: A simpler compound with only a methyl group attached to the carbamic acid.
Uniqueness
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylpropyl)-1-piperazinyl)ethyl ester, dihydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the heptyloxy group enhances its hydrophobicity, while the piperazinyl group provides additional binding interactions with molecular targets.
属性
CAS 编号 |
141312-26-7 |
|---|---|
分子式 |
C24H43Cl2N3O3 |
分子量 |
492.5 g/mol |
IUPAC 名称 |
2-[4-(2-methylpropyl)piperazin-1-yl]ethyl N-(2-heptoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C24H41N3O3.2ClH/c1-4-5-6-7-10-18-29-23-12-9-8-11-22(23)25-24(28)30-19-17-26-13-15-27(16-14-26)20-21(2)3;;/h8-9,11-12,21H,4-7,10,13-20H2,1-3H3,(H,25,28);2*1H |
InChI 键 |
NWYSHMUTOIZKIN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCN(CC2)CC(C)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


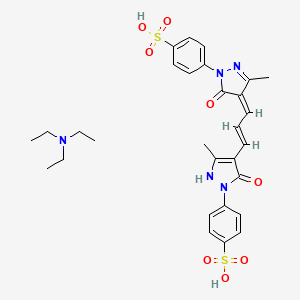

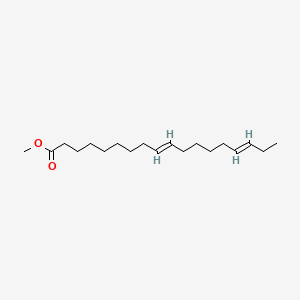
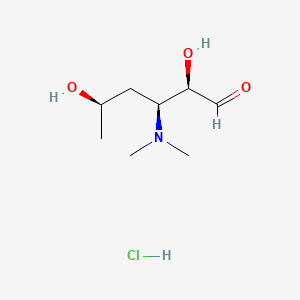
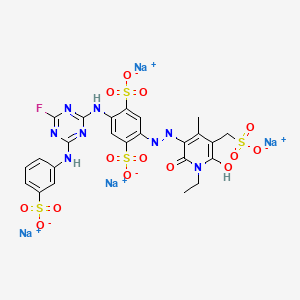


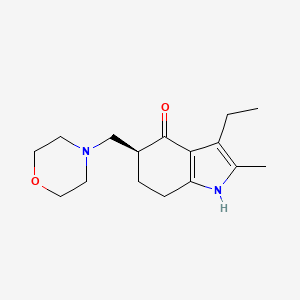
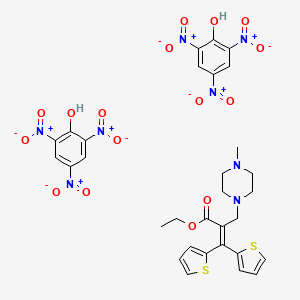
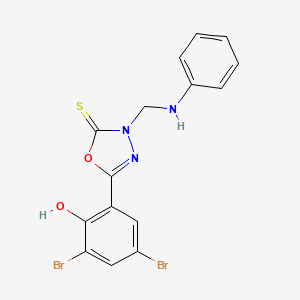

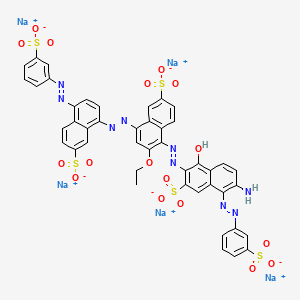
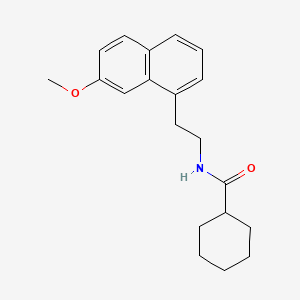
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(3-methylphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12752746.png)
